

# Initial Investigations into 4-(4-Methylpiperazin-1-ylmethyl)phenylamine Analogues: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

**Cat. No.:** B105697

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The **4-(4-methylpiperazin-1-ylmethyl)phenylamine** scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. This technical guide provides an in-depth overview of the initial investigations into analogues derived from this core structure, with a particular focus on their applications as kinase inhibitors in oncology. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes critical biological pathways and experimental workflows.

## Core Biological Activities and Quantitative Data

Analogs of **4-(4-methylpiperazin-1-ylmethyl)phenylamine** have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer pathogenesis. The following tables summarize the reported biological activities of several key analogues.

Table 1: Inhibitory Activity of Selected Analogues against Target Kinases

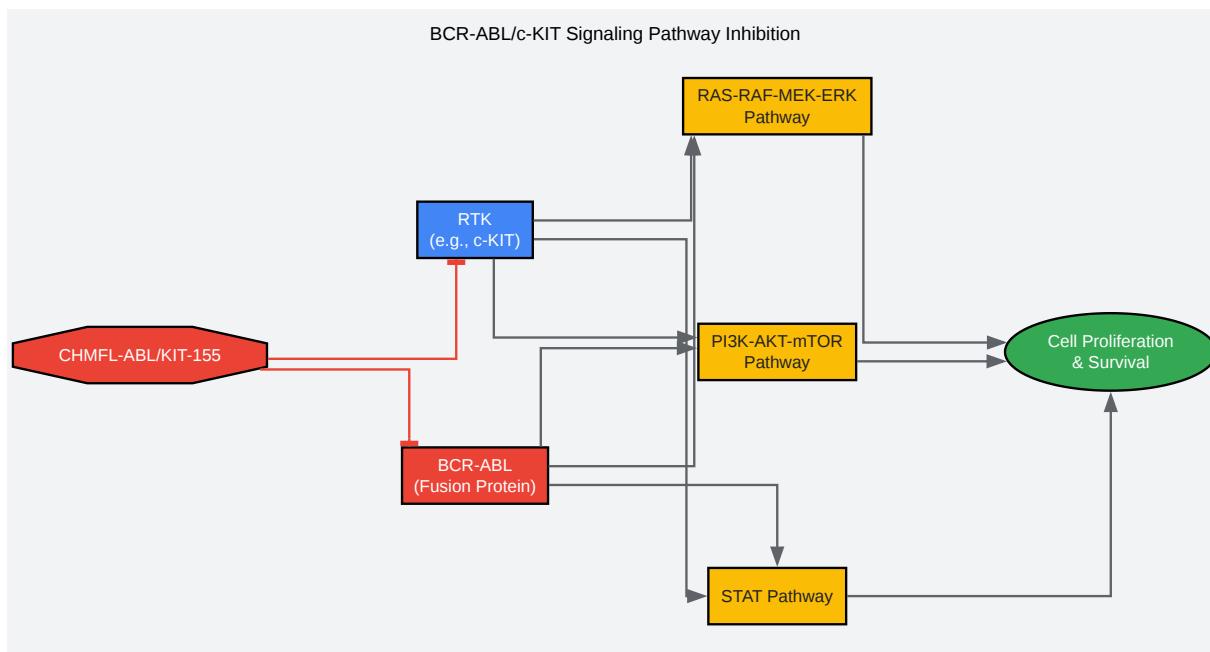
Compound ID	Target Kinase(s)	IC50 (nM)	Reference
CHMFL-ABL/KIT-155	ABL	46	<a href="#">[1]</a>
c-KIT	75	<a href="#">[1]</a>	
FN-1501 (Compound 50)	FLT3	Nanomolar range	<a href="#">[2]</a>
CDK2	Nanomolar range	<a href="#">[2]</a>	
CDK4	Nanomolar range	<a href="#">[2]</a>	
CDK6	Nanomolar range	<a href="#">[2]</a>	
Compound 9x	Wild-type RET	4	<a href="#">[3]</a> <a href="#">[4]</a>
PHA-848125 (Milciclib)	CDK2/cycA	45	<a href="#">[5]</a>
TRKA	53	<a href="#">[5]</a>	
CDK1, CDK4, CDK5, CDK7	≥ 150	<a href="#">[5]</a>	
CYH33 (Compound 37)	PI3K $\alpha$	5.9	<a href="#">[6]</a>

Table 2: Anti-proliferative Activity of Selected Analogues in Cancer Cell Lines

Compound ID	Cell Line	Cancer Type	Activity Metric	Value (μM)	Reference
CHMFL-ABL/KIT-155	K562	Chronic Myeloid Leukemia	-	Strong antiproliferative	<a href="#">[1]</a>
GIST-T1	Gastrointestinal Stromal Tumor	-	Strong antiproliferative	<a href="#">[1]</a>	
FN-1501 (Compound 50)	MV4-11	Acute Myeloid Leukemia	IC50	0.008	<a href="#">[2]</a>
Compound 9x	LC-2/ad (RET-positive)	Non-Small Cell Lung Cancer	GI50	0.009	<a href="#">[3]</a> <a href="#">[4]</a>

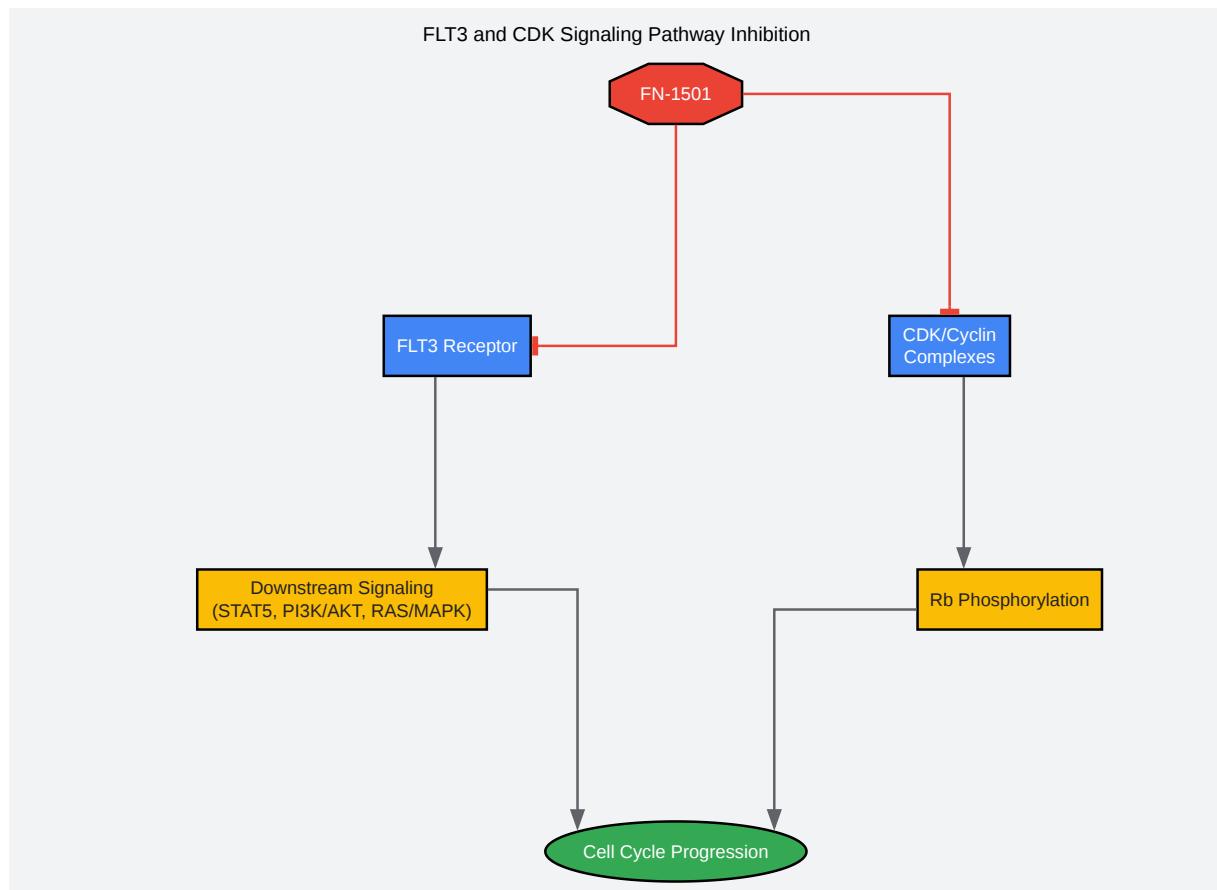
## Key Signaling Pathways Targeted by Analogs

The therapeutic effects of these analogues stem from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.



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Caption: Inhibition of BCR-ABL and c-KIT signaling pathways by a dual kinase inhibitor.



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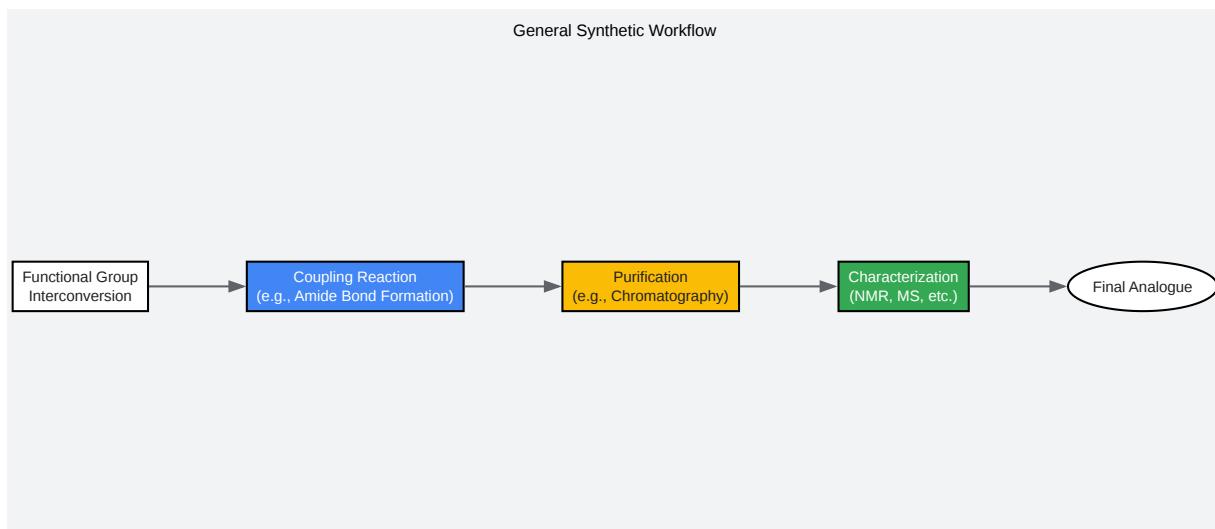
Caption: Dual inhibition of FLT3 and CDK pathways in acute myeloid leukemia.

## Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of research findings. The following sections provide representative protocols for the synthesis and biological evaluation of **4-(4-methylpiperazin-1-ylmethyl)phenylamine** analogues.

## General Synthetic Procedure for Analogues

The synthesis of these analogues often involves a multi-step process, typically culminating in an amidation or coupling reaction to append the **4-(4-methylpiperazin-1-ylmethyl)phenylamine** moiety to a core heterocyclic scaffold.



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Caption: A generalized workflow for the synthesis of the target analogues.

**Step 1: Synthesis of the Core Scaffold** The synthesis commences with the preparation of the core heterocyclic structure, which will vary depending on the target kinase. This may involve, for example, the construction of a pyrimidine, pyrazole, or triazine ring system through established organic chemistry reactions.

**Step 2: Functionalization for Coupling** The core scaffold is then functionalized to enable coupling with the phenylamine component. This often involves the introduction of a carboxylic acid, acid chloride, or a suitable leaving group.

Step 3: Synthesis of **4-(4-Methylpiperazin-1-ylmethyl)phenylamine** This key intermediate can be synthesized via reductive amination of 4-aminobenzaldehyde with N-methylpiperazine, followed by reduction of the resulting imine.

Step 4: Coupling Reaction The functionalized core scaffold is coupled with **4-(4-methylpiperazin-1-ylmethyl)phenylamine**. Common coupling methods include amide bond formation using reagents like HATU or EDC/HOBt, or nucleophilic aromatic substitution reactions.

Step 5: Purification and Characterization The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity of the compound are confirmed by analytical methods including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of the synthesized analogues against the target kinase(s).

Materials:

- Recombinant human kinase enzyme
- Specific peptide substrate for the kinase
- ATP (Adenosine triphosphate)
- Synthesized inhibitor compounds
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- 384-well microplates
- Plate reader

Procedure:

- Prepare serial dilutions of the inhibitor compounds in DMSO.
- In a 384-well plate, add the kinase enzyme, the specific substrate, and the inhibitor at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
- The IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of the synthesized analogues on cancer cell lines.

### Materials:

- Cancer cell lines (e.g., K562, MV4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Synthesized inhibitor compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

### Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to the untreated control cells, and the IC<sub>50</sub> or GI<sub>50</sub> values are determined from the dose-response curves.

## Conclusion and Future Directions

The initial investigations into **4-(4-methylpiperazin-1-ylmethyl)phenylamine** analogues have revealed a rich and diverse pharmacology, with numerous compounds demonstrating potent and selective inhibition of key oncogenic kinases. The modular nature of the scaffold allows for fine-tuning of activity and pharmacokinetic properties through systematic structural modifications. Future research in this area will likely focus on optimizing the selectivity profiles of these inhibitors to minimize off-target effects, enhancing their oral bioavailability and *in vivo* efficacy, and exploring their potential in combination therapies to overcome drug resistance. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for novel and effective cancer therapeutics.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)